molecular formula C63H95BrN10O13 B12773589 L-Tyrosine, N-(N-(N-(N-(N-(N-(4-bromophenyl)-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))- CAS No. 129816-93-9

L-Tyrosine, N-(N-(N-(N-(N-(N-(4-bromophenyl)-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))-

Cat. No.: B12773589
CAS No.: 129816-93-9
M. Wt: 1280.4 g/mol
InChI Key: FBZRAZXMRYNIBO-XKLSZAFKSA-N
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Description

L-Tyrosine, N-(N-(N-(N-(N-(N-(4-bromophenyl)-N2-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N2-methyl-L-asparaginyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, delta1-lactone, (R-(R*,S*))- is a complex organic compound with a unique structure. It is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound’s structure includes multiple amino acid residues and a lactone ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization to form the lactone ring. Common reagents used in these reactions include protecting agents like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and cyclization to form the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the tyrosine residue can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex peptides and proteins.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The lactone ring and peptide bonds play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.

    N-Acetyl-L-Tyrosine: A derivative with improved stability and solubility.

    L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.

Uniqueness

The compound’s unique structure, incorporating multiple amino acid residues and a lactone ring, distinguishes it from other similar compounds. This complexity allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

129816-93-9

Molecular Formula

C63H95BrN10O13

Molecular Weight

1280.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetamide

InChI

InChI=1S/C63H95BrN10O13/c1-18-38(9)53-55(77)65-34-49(76)70(13)51(36(5)6)56(78)67-45(32-41-23-29-44(86-17)30-24-41)63(85)87-40(11)58(80)74-31-21-20-22-46(74)59(81)71(14)52(37(7)8)57(79)68-50(35(3)4)61(83)69(12)47(33-48(75)66-43-27-25-42(64)26-28-43)60(82)73(16)54(39(10)19-2)62(84)72(53)15/h23-30,35-40,45-47,50-54H,18-22,31-34H2,1-17H3,(H,65,77)(H,66,75)(H,67,78)(H,68,79)/t38?,39?,40-,45+,46+,47+,50+,51+,52+,53+,54+/m1/s1

InChI Key

FBZRAZXMRYNIBO-XKLSZAFKSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)CC)C)CC(=O)NC3=CC=C(C=C3)Br)C)C(C)C)C(C)C)C)C)CC4=CC=C(C=C4)OC)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)NC3=CC=C(C=C3)Br)C)C(C)C)C(C)C)C)C)CC4=CC=C(C=C4)OC)C(C)C)C

Origin of Product

United States

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